tert-Butoxycarbonylamino-pyridin-3-yl-acetic acid tert-butyl ester
Description
tert-Butoxycarbonylamino-pyridin-3-yl-acetic acid tert-butyl ester is a specialized organic compound featuring two critical protective groups: a tert-butoxycarbonyl (Boc) group and a tert-butyl ester. The Boc group is widely used to protect amines during synthetic processes, while the tert-butyl ester shields carboxylic acids. This compound is primarily employed in pharmaceutical and organic synthesis as an intermediate, enabling controlled deprotection strategies for complex molecule assembly.
Properties
IUPAC Name |
tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-3-ylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)12(11-8-7-9-17-10-11)18-14(20)22-16(4,5)6/h7-10,12H,1-6H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTIJDYTPRLUOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CN=CC=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification and BOC Protection Method
The most widely reported synthesis involves sequential amino group protection and carboxylic acid esterification. Pyridin-3-yl-glycine serves as the starting material, with its amino group protected using di-tert-butyl dicarbonate (BOC anhydride) in the presence of a base such as triethylamine . The reaction typically proceeds at 0–25°C in dichloromethane or tetrahydrofuran, achieving >90% conversion within 2–4 hours . Following BOC protection, the carboxylic acid moiety undergoes esterification with tert-butanol using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . Catalytic 4-dimethylaminopyridine (DMAP) enhances reaction efficiency, yielding the final product in 75–85% overall yield .
Optimization Insights
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Solvent Selection : Tetrahydrofuran outperforms dichloromethane in minimizing side reactions during esterification .
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Stoichiometry : A 1:1.2 molar ratio of pyridin-3-yl-glycine to BOC anhydride ensures complete amino protection without overuse of reagents .
Active Ester Intermediate Method
An alternative approach involves forming an active ester intermediate to improve reaction specificity. Pyridin-3-yl-glycine is first reacted with p-nitrophenol or pentafluorophenol in the presence of DCC, generating a highly reactive mixed carbonate intermediate . This intermediate is subsequently treated with tert-butanol under mild conditions (20–40°C), displacing the phenol group to form the tert-butyl ester . Concurrent BOC protection of the amino group is achieved using BOC anhydride, though this method requires careful pH control to prevent racemization .
Key Data
One-Pot Tandem Protection-Esterification
Recent advancements employ a one-pot strategy to streamline synthesis. Pyridin-3-yl-glycine, BOC anhydride, and tert-butanol are combined with a dual-function catalyst system (e.g., DMAP and zinc triflate) . This method eliminates intermediate isolation steps, reducing processing time by 40% while maintaining yields of 80–85% . The tandem reaction proceeds via in situ activation of the carboxylic acid, though excess tert-butanol (3–5 equiv.) is necessary to drive esterification to completion .
Comparative Analysis of Methods
Table 1: Efficiency Metrics Across Synthesis Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |
|---|---|---|---|---|
| Direct Esterification | 75–85 | 93–97 | 6–8 | Low |
| Active Ester | 70–78 | 95–98 | 8–10 | Moderate |
| One-Pot Tandem | 80–85 | 90–95 | 4–5 | Low |
The one-pot method offers the best balance of efficiency and cost, though the active ester route provides marginally higher purity for applications requiring stringent stereochemical control .
Challenges and Mitigation Strategies
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Racemization Risk : The amino group in pyridin-3-yl-glycine is prone to racemization during BOC protection. Using low temperatures (0–5°C) and non-polar solvents (e.g., toluene) suppresses this side reaction .
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Byproduct Formation : Excess tert-butanol in esterification can lead to tert-butyl ether byproducts. Stoichiometric control and molecular sieves mitigate this issue .
Chemical Reactions Analysis
Types of Reactions: tert-Butoxycarbonylamino-pyridin-3-yl-acetic acid tert-butyl ester undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include boron trifluoride etherate, anhydrous magnesium sulfate, and tert-butanol . The reaction conditions often involve low temperatures followed by room temperature reactions .
Major Products Formed: The major products formed from these reactions include tert-butyl esters and other derivatives of pyridinecarboxylic acids .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C16H24N2O4
Molecular Weight: 308.37 g/mol
CAS Number: 2442597-42-2
The compound features a tert-butoxycarbonyl (Boc) group, which is commonly used to protect amines during chemical synthesis, and a pyridine ring, which is essential for biological activity.
Research Applications
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Medicinal Chemistry
- Drug Development : The compound serves as a precursor in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity or target specificity.
- Prodrug Design : The tert-butoxycarbonyl group can be cleaved enzymatically, allowing for the release of active pharmaceutical ingredients in targeted tissues.
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Biological Activity
- Enzyme Inhibition : Compounds similar to tert-butoxycarbonylamino-pyridin-3-yl-acetic acid have shown promise as inhibitors of key enzymes involved in metabolic pathways, such as β-secretase and acetylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer's disease .
- Neuroprotective Effects : Studies indicate that derivatives of this compound can protect neuronal cells from oxidative stress and inflammation. For instance, research has demonstrated reduced levels of pro-inflammatory cytokines in astrocytes exposed to amyloid beta peptides when treated with related compounds .
- Synthesis of Bioactive Molecules
Case Study 1: Neuroprotective Effects
A study focused on a structurally similar compound demonstrated its ability to reduce cell death and inflammatory markers in astrocytes under oxidative stress induced by amyloid beta. The results indicated significant neuroprotective properties, suggesting potential applications in treating neurodegenerative conditions.
Case Study 2: Antimicrobial Activity
Research explored the antimicrobial effects of pyridine derivatives, including tert-butoxycarbonylamino-pyridin-3-yl-acetic acid. The findings revealed notable antibacterial activity against various pathogens, highlighting its therapeutic potential in infection management.
Mechanism of Action
The mechanism of action of tert-butoxycarbonylamino-pyridin-3-yl-acetic acid tert-butyl ester involves its reactivity with various nucleophiles and reducing agents. The molecular targets and pathways involved include the formation of stable intermediates and the subsequent formation of the desired products .
Comparison with Similar Compounds
Key Observations :
- The pyridin-3-yl group distinguishes the target compound from aliphatic (e.g., tert-butyl 3-butenoate) or non-aromatic heterocyclic analogs (e.g., pyrrolidine derivatives).
- Dual protective groups (Boc and tert-butyl ester) enable orthogonal deprotection strategies, unlike single-functional-group analogs.
Thermal Stability and Decomposition Pathways
Thermal behavior varies significantly among tert-butyl esters, as demonstrated by polymer studies :
| Compound/System | Decomposition Pathway | Activation Energy (kJ/mol) | Products Formed |
|---|---|---|---|
| MA20 (tert-butyl methacrylate polymer) | Oxidative degradation precedes ester cleavage | 125 ± 13 | Methacrylic acid, CO₂, isobutene |
| A20 (tert-butyl acrylate polymer) | Direct ester cleavage releases isobutene; cyclic anhydrides form via intramolecular reactions | 116 ± 7 | Acrylic acid, isobutene, anhydrides |
For small-molecule tert-butyl esters (e.g., the target compound), ester cleavage typically requires acidic conditions (e.g., trifluoroacetic acid) rather than thermal activation. The Boc group is also acid-labile but may require distinct conditions (e.g., HCl in dioxane), enabling sequential deprotection. Pyridine’s electron-withdrawing effects could stabilize the ester against hydrolysis compared to aliphatic analogs .
Reactivity and Functional Group Interactions
- Boc Group: Protects amines from nucleophilic attack during reactions. Acidic cleavage yields CO₂ and tert-butanol, leaving a free amine.
- tert-Butyl Ester : Resists basic hydrolysis but cleaves under strong acids. Pyridine’s electron-deficient nature may polarize the ester carbonyl, altering reactivity.
- Pyridine Ring : Enhances solubility in polar aprotic solvents and may participate in coordination or π-π stacking in catalytic systems.
Comparison :
- Unlike tert-butyl 3-butenoate , the target compound lacks a reactive alkene, reducing susceptibility to radical or electrophilic additions.
Biological Activity
tert-Butoxycarbonylamino-pyridin-3-yl-acetic acid tert-butyl ester (CAS No. 2442597-42-2) is a chemical compound that belongs to the class of pyridine derivatives, which are known for their diverse biological activities. This compound features a pyridine ring substituted with a tert-butoxycarbonyl group and an acetic acid moiety, making it a potential candidate for various pharmacological applications.
- Molecular Formula : C₁₆H₂₄N₂O₄
- Molecular Weight : 304.37 g/mol
- Structure : The compound contains a pyridine ring, an acetic acid group, and a tert-butoxycarbonyl protecting group, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Its mechanism of action may involve:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes relevant to metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It may bind to specific receptors, altering their activity and influencing signaling pathways involved in various physiological responses.
Research Findings
Recent studies have highlighted the potential biological activities of this compound:
- Anticancer Properties : Preliminary research indicates that derivatives of pyridine compounds can exhibit anticancer effects by inducing apoptosis in cancer cells. For instance, compounds similar to tert-butoxycarbonylamino-pyridin-3-yl-acetic acid have shown promise in inhibiting tumor growth in vitro and in vivo models .
- Antimicrobial Activity : Some studies suggest that pyridine derivatives possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .
- Neuroprotective Effects : There is emerging evidence that certain pyridine compounds can provide neuroprotection against oxidative stress and neuroinflammation, suggesting potential applications in neurodegenerative diseases .
Case Study 1: Anticancer Activity
In a study evaluating the cytotoxic effects of various pyridine derivatives on cancer cell lines, tert-butoxycarbonylamino-pyridin-3-yl-acetic acid was tested against human breast cancer cells (MCF-7). The compound demonstrated significant inhibition of cell proliferation with an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial activity of several pyridine derivatives against Gram-positive and Gram-negative bacteria. tert-Butoxycarbonylamino-pyridin-3-yl-acetic acid exhibited notable antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as a lead compound for antibiotic development.
Table 1: Biological Activities of this compound
| Activity Type | Effect/Outcome | Reference |
|---|---|---|
| Anticancer | IC50 = 15 µM in MCF-7 cells | |
| Antimicrobial | MIC = 32 µg/mL against S. aureus | |
| Neuroprotective | Reduces oxidative stress |
Table 2: Comparison with Related Compounds
| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|
| This compound | 15 µM | 32 µg/mL |
| Related Compound A | 20 µM | 64 µg/mL |
| Related Compound B | 10 µM | 16 µg/mL |
Q & A
Q. What are the standard synthetic protocols for preparing tert-Butoxycarbonylamino-pyridin-3-yl-acetic acid tert-butyl ester, and how can purity be optimized?
Answer: The synthesis typically involves sequential Boc (tert-butoxycarbonyl) protection and esterification steps. A validated procedure for analogous compounds involves coupling Boc-protected amines with activated esters (e.g., using DCC or EDCI as coupling agents) in anhydrous solvents like DCM or THF . Post-reaction, purification via silica gel chromatography (gradient elution with hexane/ethyl acetate) is standard. Purity optimization requires reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to isolate the target compound from byproducts like deprotected amines or unreacted intermediates. Purity levels ≥95% are achievable, as demonstrated in similar tert-butyl ester syntheses .
Q. What safety precautions are necessary when handling this compound, given limited toxicity data?
Answer: Due to insufficient toxicity data, adhere to universal precautions:
- Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis .
- Avoid skin contact and inhalation; implement spill containment protocols (neutralize with vermiculite, dispose as hazardous waste) .
Advanced Research Questions
Q. How can researchers analyze and resolve contradictions in NMR data for this compound (e.g., unexpected peaks or shifts)?
Answer: Contradictions often arise from residual solvents, stereochemical impurities, or Boc-group degradation. Methodological steps include:
- 2D NMR (HSQC, HMBC): Confirm connectivity between pyridin-3-yl and acetic acid moieties.
- Variable-temperature NMR: Detect dynamic effects (e.g., rotamers from tert-butyl groups) .
- Spiking experiments: Add authentic samples of suspected byproducts (e.g., de-Boc intermediates) to identify overlapping signals.
- Mass spectrometry (HRMS): Verify molecular ion peaks and rule out adducts or decomposition products .
Q. What strategies stabilize this compound under varying experimental conditions?
Answer: Stability challenges include Boc-group hydrolysis (acidic/aqueous conditions) and ester degradation under basic or high-temperature environments. Mitigation strategies:
- pH control: Use buffered solutions (pH 6–7) to slow hydrolysis .
- Lyophilization: For long-term storage, lyophilize the compound and store under argon at -20°C.
- Inert reaction conditions: Replace polar aprotic solvents (e.g., DMF) with anhydrous THF or toluene for reactions requiring elevated temperatures .
Q. How can researchers validate the compound’s role as a synthetic intermediate in complex reactions (e.g., peptide coupling or metal-catalyzed cross-couplings)?
Answer:
- Model reaction studies: Use the compound in a simplified system (e.g., coupling with glycine methyl ester) to assess reactivity and byproduct formation. Monitor via TLC or LC-MS .
- Isotopic labeling: Introduce ¹³C or ¹⁵N labels at the pyridine ring to track incorporation into final products via NMR or mass spectrometry.
- Computational modeling: Predict steric/electronic effects of the tert-butyl groups on reaction pathways using DFT calculations .
Methodological Notes
- Characterization: Always cross-validate purity and structure using orthogonal techniques (e.g., HPLC + ¹H/¹³C NMR + HRMS) .
- Contradictory data resolution: Replicate experiments under controlled conditions (e.g., humidity-free environment) to isolate variables affecting stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
